molecular formula C9H9BrN2O4 B14767446 4-Bromo-3-ethoxy-2-nitrobenzamide

4-Bromo-3-ethoxy-2-nitrobenzamide

Cat. No.: B14767446
M. Wt: 289.08 g/mol
InChI Key: UZFQBWBLZQAYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-ethoxy-2-nitrobenzamide is a halogenated aromatic compound featuring a benzamide core substituted with bromine at position 4, an ethoxy group at position 3, and a nitro group at position 2. Its synthesis typically involves amidation and substitution reactions, as inferred from analogous compounds like N-(2-nitrophenyl)-4-bromo-benzamide (I) .

Properties

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

4-bromo-3-ethoxy-2-nitrobenzamide

InChI

InChI=1S/C9H9BrN2O4/c1-2-16-8-6(10)4-3-5(9(11)13)7(8)12(14)15/h3-4H,2H2,1H3,(H2,11,13)

InChI Key

UZFQBWBLZQAYHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1[N+](=O)[O-])C(=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-2-nitrobenzamide typically involves multiple steps, starting from a benzene derivative. The process generally includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination, and employing catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Scientific Research Applications

4-Bromo-3-ethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The compound’s activity and physical properties are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related molecules:

Compound Name Substituents (Positions) Key Differences Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-Bromo, 4-methoxy, 2-nitro Methoxy (electron-donating) at position 4 vs. ethoxy (position 3) in target compound. Altered steric and electronic profiles.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Bromo, 3-fluoro, 2-methoxy, 4-nitro Fluorine (electron-withdrawing) at position 3 vs. ethoxy in target. Higher reactivity due to fluorine’s electronegativity.
4-Bromo-2-nitrobenzaldehyde 4-Bromo, 2-nitro, aldehyde Aldehyde group (electron-withdrawing) replaces benzamide; impacts solubility and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.